

# encorafenib overall survival progression-free survival meta-analysis

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## Compound Focus: Encorafenib

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## Efficacy of Encorafenib-Based Therapies by Cancer Type

Cancer Type	Therapy Regimen	Comparison	Median OS (Months)	Median PFS (Months)	Hazard Ratio (HR) for OS	Source (Trial)
Metastatic Melanoma (BRAF V600-mutant)	Encorafenib + Binimetinib	vs Vemurafenib	33.6 vs 16.9	14.9 vs 7.3	0.61 (95% CI, 0.48-0.79)	COLUMBUS [1] [2]
Metastatic Colorectal Cancer (BRAF V600E-mutant)	Encorafenib + Cetuximab	vs Chemotherapy + Cetuximab	9.3 vs 5.9	Not Detailed in Sources	0.61 (95% CI, 0.48-0.77)	BEACON [3]
Metastatic NSCLC	Encorafenib + Binimetinib	Single-arm study	Not Reached	30.2	Not Applicable	PHAROS [4]

Cancer Type	Therapy Regimen	Comparison	Median OS (Months)	Median PFS (Months)	Hazard Ratio (HR) for OS	Source (Trial)
(BRAF V600E-mutant)	(Treatment-naive)					
Metastatic NSCLC (BRAF V600E-mutant)	Encorafenib + Binimetinib (Previously Treated)	Single-arm study	22.7	9.3	Not Applicable	PHAROS [4]

## Key Experimental Protocols from Cited Studies

To ensure the data's reliability, here are the methodologies used in the primary trials referenced above.

- **COLUMBUS Trial (Melanoma) [1] [2]**

- **Design:** A two-part, multicenter, open-label, randomized, phase 3 trial.
- **Patients:** 577 patients with advanced/metastatic *BRAF V600*-mutant melanoma.
- **Intervention:** Randomization (1:1:1) to:
  - **Encorafenib** (450 mg once daily) + Binimetinib (45 mg twice daily)
  - **Encorafenib** (300 mg once daily)
  - Vemurafenib (960 mg twice daily)
- **Primary Endpoints:** Progression-free survival (Part 1) and overall survival (secondary endpoint).
- **Analysis:** Efficacy analyses were performed on an intent-to-treat basis.

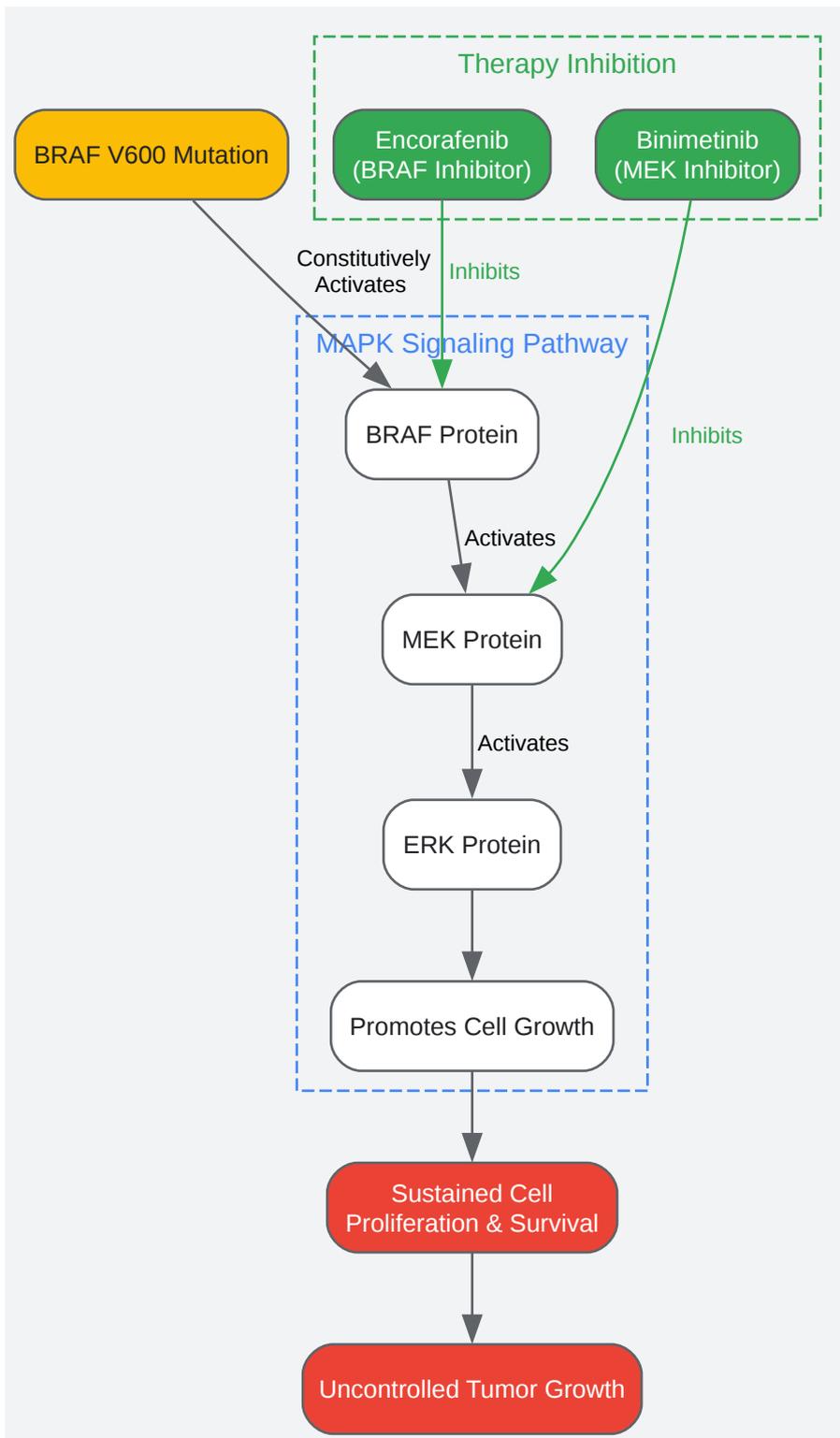
- **BEACON CRC Trial (Colorectal Cancer) [3]**

- **Design:** Open-label, phase III trial.
- **Patients:** 665 patients with *BRAF V600E*-mutant metastatic colorectal cancer after progression on 1-2 prior regimens.
- **Intervention:** Randomization (1:1:1) to:
  - **Encorafenib** + Binimetinib + Cetuximab (Triplet)
  - **Encorafenib** + Cetuximab (Doublet)
  - Control (Irinotecan or FOLFIRI + Cetuximab)

- **Primary Endpoints:** Overall survival and objective response rate (ORR) comparing the triplet to control.
- **Key Secondary Endpoint:** Overall survival for the doublet versus control.
- **PHAROS Study (NSCLC) [4]**
  - **Design:** An ongoing, open-label, single-arm, phase 2 study.
  - **Patients:** Patients with *BRAF V600E*-mutant metastatic NSCLC, including both treatment-naive (n=59) and previously treated (n=39) cohorts.
  - **Intervention:** All patients received **Encorafenib** (450 mg once daily) + Binimetinib (45 mg twice daily).
  - **Primary Endpoint:** Objective response rate (ORR) as assessed by investigators.
  - **Secondary Endpoints:** Duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.

## Mechanism of Action: BRAF/MEK Inhibition

The following diagram illustrates the mechanism by which **encorafenib** and binimetinib work together to inhibit tumor growth in *BRAF V600*-mutant cancers.



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## Interpretation of Key Findings and Context

- **Superiority in Melanoma:** The data from the COLUMBUS trial established **encorafenib** plus binimetinib as a superior option compared to vemurafenib monotherapy in *BRAF*-mutant melanoma, demonstrating significant improvements in both PFS and OS [1] [2].
- **New Standard in Colorectal Cancer:** The BEACON trial led to the approval of **encorafenib** plus cetuximab as a standard of care for previously treated *BRAF V600E*-mutant metastatic colorectal cancer, showing a clinically meaningful doubling of median OS compared to standard chemotherapy [3].
- **Activity in NSCLC:** The single-arm PHAROS study indicates that **encorafenib** plus binimetinib is a highly active regimen in *BRAF V600E*-mutant NSCLC, with particularly strong and durable outcomes in treatment-naive patients [4].
- **Indirect Comparison to Other Regimens:** A network meta-analysis suggested that combination BRAF/MEK inhibitor therapies, as a class, improve PFS and OS compared to older treatments like chemotherapy or single-agent BRAF inhibitors. However, the results for the dabrafenib/trametinib combination were more prominent in this particular analysis [5].

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## References

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